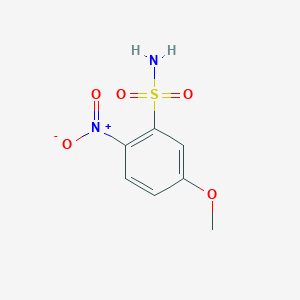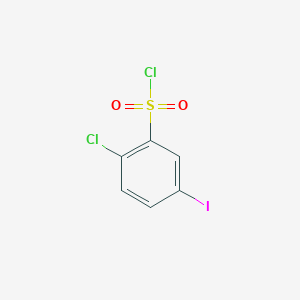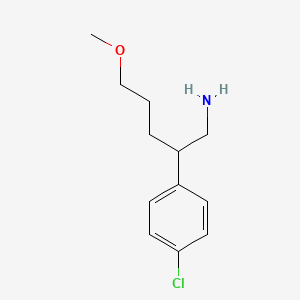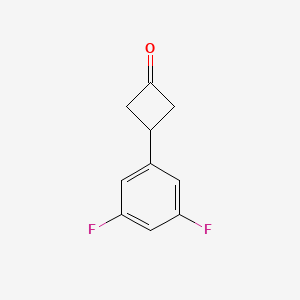
3-(3,5-Difluorophenyl)cyclobutan-1-one
Descripción general
Descripción
“3-(3,5-Difluorophenyl)cyclobutan-1-one” is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “3-(3,5-Difluorophenyl)cyclobutan-1-one” is 1S/C10H8F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7H,3-4H2 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3,5-Difluorophenyl)cyclobutan-1-one” is a powder . It’s stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photochemical Reactions
- Studies have explored the photochemical dimerization of fluorinated compounds similar to "3-(3,5-Difluorophenyl)cyclobutan-1-one" in different solvents, demonstrating the formation of cyclobutane derivatives upon exposure to sunlight (Schwarzer & Weber, 2014).
Molecular Structure Analysis
- Research on the molecular structure of various cyclobutane derivatives, including those with fluoro and chlorophenyl groups, has been conducted, providing insights into their crystal structures and molecular conformations (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Photodimerization and Polymerization
- Studies have investigated the photodimerization and photopolymerization of certain hexatriene crystals, leading to the formation of various oligomers, demonstrating the potential for creating complex molecular structures (Sonoda et al., 2009).
Synthesis and Reaction Studies
- Research has been conducted on the synthesis and reactions of compounds containing cyclobutane derivatives, revealing various chemical properties and reaction mechanisms (Roemer & Lentz, 2008).
Coordination Polymer Studies
- A study on coordination polymers and their photocycloaddition products has been conducted, highlighting their potential applications in luminescence sensing and selective absorption of dyes (Hu et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIMGOWLSXDMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



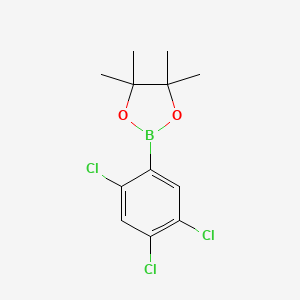
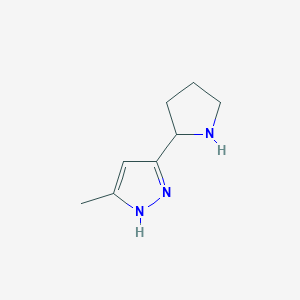
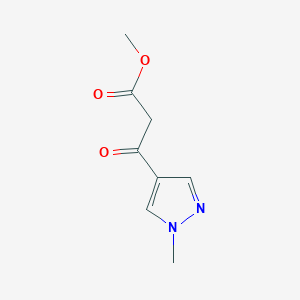

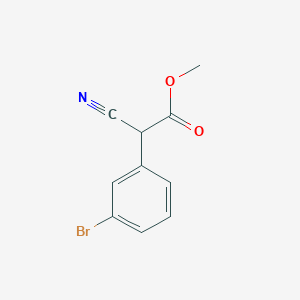
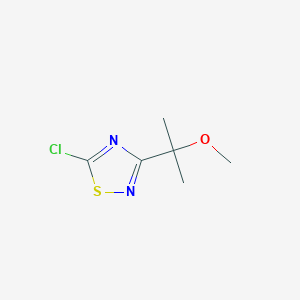
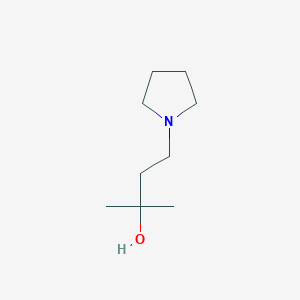
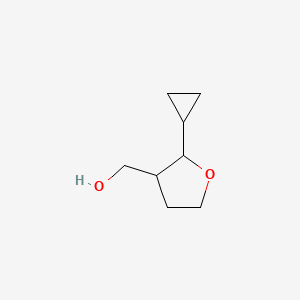
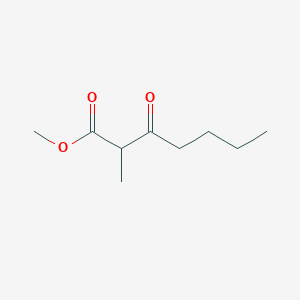
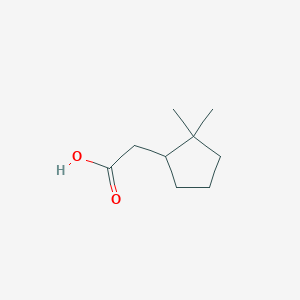
![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)
